molecular formula C9H15N B12864576 1,3-Dimethyl-2-propyl-1H-pyrrole

1,3-Dimethyl-2-propyl-1H-pyrrole

Cat. No.: B12864576
M. Wt: 137.22 g/mol
InChI Key: VJYVZZIKHDBZLW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-propyl-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a propyl group at position 2 on the pyrrole ring. Pyrroles are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2-propyl-1H-pyrrole can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the reaction of acyl bromides with pyrrole derivatives under reflux conditions, followed by cyclization to form the desired pyrrole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-propyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro groups, acidic conditions

Major Products Formed

    Oxidation: Pyrrole oxides

    Reduction: Reduced pyrrole derivatives

    Substitution: Halogenated or nitro-substituted pyrroles

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-propyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,3-dimethyl-2-propylpyrrole

InChI

InChI=1S/C9H15N/c1-4-5-9-8(2)6-7-10(9)3/h6-7H,4-5H2,1-3H3

InChI Key

VJYVZZIKHDBZLW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CN1C)C

Origin of Product

United States

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